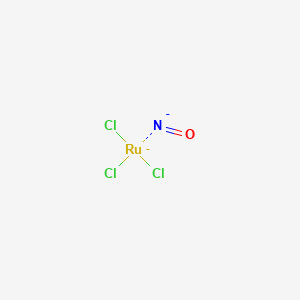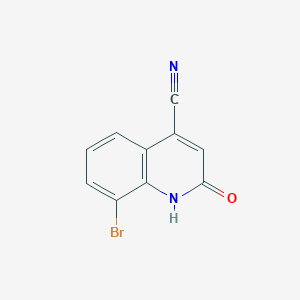
2-Ethoxyoxan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxydihydro-2H-pyran-3(4H)-one is an organic compound with the molecular formula C7H12O2. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is part of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxydihydro-2H-pyran-3(4H)-one can be synthesized through the reaction of ethyl vinyl ether with acrolein. This reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-ethoxydihydro-2H-pyran-3(4H)-one involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as purification and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxydihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrans. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
2-Ethoxydihydro-2H-pyran-3(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethoxydihydro-2H-pyran-3(4H)-one involves its interaction with various molecular targets. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of different products. The pathways involved in these reactions depend on the specific enzyme and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a slightly different structure, used in similar applications.
2,3-Dihydro-4H-pyran: Another related compound with different reactivity and applications.
Uniqueness
2-Ethoxydihydro-2H-pyran-3(4H)-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ethoxy group provides additional reactivity compared to other pyran derivatives .
Eigenschaften
CAS-Nummer |
50544-98-4 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-ethoxyoxan-3-one |
InChI |
InChI=1S/C7H12O3/c1-2-9-7-6(8)4-3-5-10-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
PJLMMYIXDMVMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(=O)CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)





![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)





